molecular formula C22H14FN3O2 B3139853 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate CAS No. 477857-38-8

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

Cat. No.: B3139853
CAS No.: 477857-38-8
M. Wt: 371.4 g/mol
InChI Key: XJKMZWCBBJZJJO-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is a complex organic compound that features a combination of pyridine, pyrimidine, and fluorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridine and pyrimidine moieties can interact with nucleophilic sites on the enzyme, while the fluorobenzene group enhances binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzoate: Similar structure but lacks the fluorine atom, which may affect its binding affinity and reactivity.

    4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKMZWCBBJZJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199350
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477857-38-8
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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